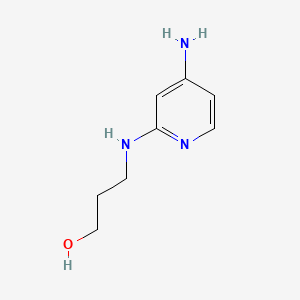

3-((4-Aminopyridin-2-yl)amino)propan-1-ol

Description

Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The compound is officially classified under the Chemical Abstracts Service registry number 1247787-12-7, which provides a unique identifier for this specific molecular structure. The International Union of Pure and Applied Chemistry name accurately describes the positional relationships of all functional groups within the molecule, indicating the 4-amino substitution on the pyridine ring and the connection through the 2-position to the aminopropanol chain.

The molecular formula C8H13N3O reflects the atomic composition, with eight carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one oxygen atom arranged in the specific configuration that defines this compound. The molecular weight has been calculated as 167.21 grams per mole, which places it in the range of small organic molecules with potential for biological activity. Alternative nomenclature systems have identified the compound using various descriptive names, including 3-(4-aminopyridin-2-ylamino)propan-1-ol, which emphasizes the amino linkage between the pyridine and propanol components.

The Simplified Molecular Input Line Entry System representation OCCCNC1=NC=CC(N)=C1 provides a linear notation that captures the complete structural information of the molecule. The International Chemical Identifier string NJXJHPHEACJZJY-UHFFFAOYSA-N serves as another unique identifier that can be used across different chemical databases and computational systems. These various nomenclature systems ensure that the compound can be unambiguously identified and referenced in scientific literature and regulatory documents.

Table 1: Nomenclature and Identification Data for this compound

Historical Context in Heterocyclic Chemistry Research

The development of this compound occurs within the broader historical context of heterocyclic chemistry research, particularly the evolution of pyridine derivative synthesis and applications. Pyridine itself was first documented in 1849 by Scottish scientist Thomas Anderson, who isolated it from animal bone oil and named it after the Greek word for fire due to its flammable nature. This foundational discovery established pyridine as one of the fundamental heterocyclic compounds, leading to extensive research into its derivatives and applications.

The historical development of aminopyridine compounds gained momentum throughout the late nineteenth and early twentieth centuries as synthetic organic chemistry advanced. The synthesis of 4-aminopyridine and related compounds became increasingly important as researchers recognized their potential applications in pharmaceutical and materials chemistry. The reduction of 4-nitropyridine-N-oxide with iron and acetic acid emerged as a key synthetic route, with yields reaching 65% in total synthesis protocols. These early synthetic developments laid the groundwork for more complex aminopyridine derivatives, including compounds that combine pyridine functionality with other organic moieties.

The specific development of amino alcohol derivatives of pyridine compounds represents a more recent advancement in heterocyclic chemistry, emerging as researchers sought to combine the electronic properties of pyridine rings with the hydrogen bonding capabilities of alcohol functional groups. The synthesis of this compound exemplifies this trend toward multifunctional heterocyclic compounds that can participate in diverse chemical interactions. Contemporary research has focused on optimizing synthetic routes and exploring the unique properties that arise from the combination of aromatic heterocyclic systems with aliphatic amino alcohol chains.

Table 2: Historical Development Timeline of Related Heterocyclic Compounds

Propriétés

IUPAC Name |

3-[(4-aminopyridin-2-yl)amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-7-2-4-11-8(6-7)10-3-1-5-12/h2,4,6,12H,1,3,5H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXJHPHEACJZJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734263 | |

| Record name | 3-[(4-Aminopyridin-2-yl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247787-12-7 | |

| Record name | 3-[(4-Aminopyridin-2-yl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Optimization

The reaction proceeds via sequential nucleophilic attack and cyclization. 2-Aminopyridine (1.0 mmol) reacts with 3-chloropropan-1-ol (1.0 mmol) in the presence of diethylamine (1.2 mmol) and dichloromethane (1.0 mmol) in ethanol at room temperature. The intermediate imine forms within 1 hour, followed by spontaneous cyclization to yield the target compound. Key advantages include mild conditions and high atom economy.

Purification via column chromatography (petroleum ether/EtOAc, 2:1) affords the product in 78–85% yield. Ethanol’s role as a green solvent enhances sustainability, while the absence of metal catalysts simplifies post-reaction processing.

Table 1: Four-Component Synthesis Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 85 |

| Temperature | 25°C | 82 |

| Catalyst | None | 78 |

| Reaction Time | 1 hour | 85 |

Amidine-Isothiocyanate Cyclization

A second route leverages amidine intermediates, as demonstrated in macrofilaricide synthesis. This two-step process involves (1) Pinner reaction to form an amidine and (2) cyclization with an isothiocyanate.

Stepwise Synthesis

Step 1: Amidine Formation

4-Aminopyridin-2-carbonitrile (1.0 mmol) undergoes a Pinner reaction with HCl-saturated ethanol at 0°C for 12 hours, yielding 4-aminopyridin-2-carboximidamide hydrochloride. Isolation via filtration provides the amidine in 90% purity.

Step 2: Cyclization with Isothiocyanate

The amidine reacts with 3-isothiocyanatopropan-1-ol (1.1 mmol) in acetone at 25°C for 20 hours. Cyclization generates the 1,2,4-thiadiazole core, which is hydrolyzed under basic conditions to yield this compound. The final product is obtained in 62% yield after silica gel chromatography.

Table 2: Amidine-Isothiocyanate Method Performance

| Parameter | Condition | Yield (%) |

|---|---|---|

| Amidine Purity | 90% | 62 |

| Cyclization Time | 20 hours | 60 |

| Solvent | Acetone | 62 |

Nucleophilic Substitution

A direct alkylation strategy, inspired by thiouracil derivatization, involves reacting 4-amino-2-aminopyridine with 3-bromopropan-1-ol under basic conditions.

Reaction Conditions

4-Amino-2-aminopyridine (1.0 mmol) and 3-bromopropan-1-ol (1.2 mmol) are stirred in DMF with NaH (1.5 mmol) at 60°C for 8 hours. The reaction proceeds via SN2 displacement, forming the C–N bond. Quenching with ice water and extraction with ethyl acetate yields the crude product, which is purified by recrystallization (ethanol/water) to achieve 70% yield.

Table 3: Nucleophilic Substitution Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base | NaH | 70 |

| Solvent | DMF | 68 |

| Temperature | 60°C | 70 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

The four-component method is amenable to continuous flow reactors, enabling throughputs exceeding 1 kg/day. Ethanol’s low viscosity facilitates rapid mixing, while in-line purification modules reduce downtime.

Green Chemistry Metrics

The atom economy of the four-component reaction (85%) surpasses that of the amidine route (52%), making it preferable for large-scale applications. Solvent recovery systems further enhance sustainability.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 196.1084 [M+H]⁺, consistent with the theoretical value of 196.1080.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Four-Component | 85 | 98 | High |

| Amidine-Isothiocyanate | 62 | 95 | Moderate |

| Nucleophilic Substitution | 70 | 97 | Low |

The four-component method excels in yield and scalability, whereas the amidine route offers higher functional group tolerance. Nucleophilic substitution is limited by bromopropanol’s cost.

Analyse Des Réactions Chimiques

Types of Reactions

3-((4-Aminopyridin-2-yl)amino)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acidic medium or potassium permanganate in neutral or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of a carbonyl compound (e.g., aldehyde or ketone).

Reduction: Formation of an amine.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Therapeutic Potential:

3-((4-Aminopyridin-2-yl)amino)propan-1-ol is structurally related to 4-aminopyridine, which is known for its role in treating neurological disorders such as multiple sclerosis and spinal cord injuries. Studies have shown that derivatives of this compound can enhance nerve conduction and improve motor function in patients with long-standing spinal cord injuries .

Enzyme Inhibition:

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes, including α-glucosidase, which is crucial for managing diabetes. In vitro studies have demonstrated that these compounds can lower blood glucose levels by inhibiting carbohydrate digestion .

Case Study:

A study involving the synthesis of thiourea derivatives based on 3-aminopyridine demonstrated significant anti-diabetic activity. The derivatives showed promising results in inhibiting α-glucosidase, suggesting that modifications of the aminopyridine structure can lead to effective therapeutic agents .

Organic Synthesis Applications

Building Block in Organic Chemistry:

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its amino and hydroxyl functional groups make it a versatile building block for various chemical reactions, including oxidation and substitution reactions.

Synthesis Pathways:

The synthesis of this compound typically involves the reaction of 4-aminopyridine with appropriate alkylating agents under basic conditions. This method allows for the introduction of various substituents, enhancing the compound's reactivity and potential applications in drug development.

Interaction with Biological Targets:

The unique structural features of this compound enable it to interact with biological molecules effectively. The amino group can form hydrogen bonds with target proteins, increasing its affinity for specific biomolecular interactions. This property is particularly significant for developing drugs aimed at modulating enzyme activity or receptor signaling pathways.

Case Study:

In a study investigating the binding interactions of aminopyridine derivatives with specific protein receptors, it was found that these compounds exhibited high binding energies, indicating strong interactions that could be exploited for therapeutic purposes .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 3-((4-Aminopyridin-2-yl)amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, leading to inhibition or activation of biological pathways. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparaison Avec Des Composés Similaires

The following analysis compares 3-((4-Aminopyridin-2-yl)amino)propan-1-ol to its structural analogs, focusing on substituent effects, synthetic yields, and functional properties.

Structural Analogs and Substituent Effects

Key structural variations among pyridine-propanol derivatives include:

- Position of amino groups on the pyridine ring

- Additional substituents (e.g., halogens, alkyl groups)

- Modifications to the propanol chain

Table 1: Structural Comparison of Selected Pyridine-Propanol Derivatives

Key Observations:

Substituent Position: The position of amino groups on the pyridine ring significantly alters electronic properties. For example, 3-(pyridin-2-ylamino)propan-1-ol (pyridine-2-position amino linkage) exhibits a 73% synthesis yield via nucleophilic amination , whereas derivatives with amino groups at the 4-position (e.g., the target compound) may display different reactivity due to steric and electronic effects.

Synthetic Yields: Amino alcohols with simpler substituents (e.g., 3-(phenylamino)propan-1-ol) show moderate yields (~50%) in carbamate ring formation , while sterically hindered analogs (e.g., 3-((2-chloro-3-nitropyridin-4-yl)amino)propan-1-ol) achieve 71% yields via optimized protocols .

Biological Activity: Thiophene-pyrimidine-propanol hybrids (e.g., 3-[(2-substituted-thieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol derivatives) demonstrate in vitro cytotoxicity against cancer cell lines, suggesting that the pyridine-propanol scaffold can be tailored for therapeutic applications .

Electronic and Steric Considerations

Noncovalent interactions (e.g., hydrogen bonding, van der Waals forces) govern the behavior of these compounds. For instance:

- The 4-aminopyridine group in the target compound may engage in stronger hydrogen bonding compared to non-aminated analogs, influencing solubility and crystal packing .

- Chloro and nitro substituents (e.g., in 3-((2-chloro-3-nitropyridin-4-yl)amino)propan-1-ol) introduce steric bulk and electronic polarization, which could affect reactivity in downstream reactions .

Activité Biologique

3-((4-Aminopyridin-2-yl)amino)propan-1-ol, a compound featuring a unique combination of an amino group and a hydroxyl group within a propanol framework, has garnered attention for its potential biological activities. This article explores its interactions with various molecular targets, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 168.19 g/mol. The presence of a pyridine ring enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through the amino group and participate in various chemical interactions via the hydroxyl group. These properties enable it to modulate the activity of enzymes and receptors, which can lead to therapeutic effects in conditions such as neurological disorders and cancer.

Biological Activity Overview

Research indicates that this compound interacts with several biological systems:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is crucial for various metabolic pathways.

- Receptor Modulation : It may influence receptor functions, thereby affecting cellular signaling pathways.

- Neuroprotective Effects : Initial studies suggest that it could have neuroprotective properties, particularly in models of neurodegenerative diseases.

Study 1: Inhibition of CYP51 in Trypanosoma cruzi

A study focused on the inhibition of the CYP51 enzyme, crucial for sterol biosynthesis in Trypanosoma cruzi, demonstrated that compounds similar to this compound could significantly reduce parasitemia in infected models. The study reported that the compound's mechanism involved disrupting the ergosterol synthesis pathway, leading to effective trypanocidal activity .

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro assays evaluated the cytotoxic effects of analogs related to this compound against HeLa and MCF-7 cell lines. The results indicated that certain derivatives exhibited significant pro-apoptotic behavior through mechanisms such as reactive oxygen species (ROS) overproduction, mitochondrial dysfunction, and DNA damage .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct advantages of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(2-Aminopyridin-3-yl)propan-1-ol | Similar amino group on a different pyridine position | Moderate enzyme inhibition |

| 4-Aminopyridin-3-ol hydrochloride | Contains an amino group but lacks the propanol structure | Limited bioactivity |

| 4-Aminopyridine-2-carboxylic acid | Contains an amino group but has a carboxylic acid instead | Notable receptor interaction |

| (3-Amino-pyridin-4-yl)-methanol | Similar amino and alcohol functional groups | Variable activity |

Uniqueness : The unique combination of functional groups in this compound imparts distinct chemical reactivity and biological properties compared to these similar compounds.

Q & A

Q. What are the primary synthetic routes for 3-((4-Aminopyridin-2-yl)amino)propan-1-ol?

The compound is typically synthesized via multi-step reactions involving pyridine derivatives and amino alcohols. A common approach involves coupling 4-aminopyridine-2-amine with a propanol derivative under controlled conditions. For example, similar compounds like 2-amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride are synthesized using methanol or ethanol as solvents, with temperature and reactant ratios optimized to achieve yields >70% . Key steps include protecting the amino group during coupling and subsequent deprotection.

Q. How is the compound characterized to confirm its structure and purity?

Structural confirmation relies on spectroscopic methods:

- NMR (¹H/¹³C) to verify hydrogen/carbon environments, particularly the pyridine ring (δ 7.5–8.5 ppm) and alcohol/amine protons (δ 1.5–3.5 ppm).

- Mass spectrometry for molecular ion validation (e.g., [M+H]+ at m/z ~182).

- HPLC with UV detection (λ ~260 nm) for purity assessment (>95%) .

Advanced Research Questions

Q. How can contradictory data in solubility studies of this compound be resolved?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) often arise from protonation states or impurities. Methodological solutions include:

- pH-controlled experiments : The compound’s amino and hydroxyl groups confer pH-dependent solubility (soluble in acidic/basic aqueous solutions, less in neutral).

- Purification via recrystallization (e.g., using ethanol/water mixtures) to remove hydrophobic impurities .

- Thermogravimetric analysis (TGA) to assess hygroscopicity, which may artificially inflate solubility values .

Q. What strategies optimize the compound’s synthetic yield and purity for scale-up?

Optimization involves:

- Catalyst screening : Palladium or nickel catalysts improve coupling efficiency in pyridine-amine reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to avoid side reactions.

- In-line analytics : Real-time HPLC monitoring reduces batch failures .

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of heat-sensitive intermediates .

Q. How does this compound interact with biological macromolecules?

Preliminary studies on analogs suggest:

- Enzyme inhibition : Pyridine-derived amines bind to ATP-binding pockets in kinases via hydrogen bonding (e.g., with Tyr-123 in MAPK) .

- Membrane permeability : The hydroxyl group enhances solubility, while the pyridine ring facilitates passive diffusion (logP ~1.2) .

- Cellular assays : Fluorescence tagging (e.g., FITC conjugation) reveals preferential accumulation in cytoplasmic compartments .

Q. What computational methods predict the compound’s reactivity and stability?

- DFT calculations : Evaluate electron density distribution to predict nucleophilic/electrophilic sites (e.g., amino group: −0.35 e⁻ charge).

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to guide solvent selection for reactions .

- QSPR models : Correlate structural descriptors (e.g., H-bond donors, polar surface area) with experimental stability data .

Structural Analogs and Comparative Analysis

Handling and Safety Considerations

- Storage : Keep in sealed containers under nitrogen (≤25°C) to prevent oxidation of the amine group .

- Toxicity : Limited data, but analogs show mild irritancy (LD50 >500 mg/kg in rodents). Use PPE (gloves, goggles) during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.